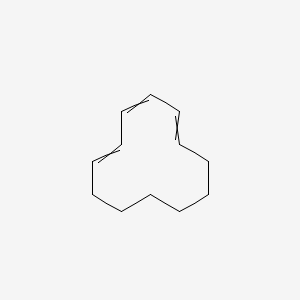

Cyclododeca-1,3,5-triene

Description

Cyclododeca-1,3,5-triene (C₁₂H₁₈) is a cyclic hydrocarbon featuring three non-conjugated double bonds at the 1,3,5 positions. Cyclododecatrienes are of interest in industrial and research settings due to their reactivity and applications in polymer chemistry and organic synthesis.

Properties

Molecular Formula |

C12H18 |

|---|---|

Molecular Weight |

162.27 g/mol |

IUPAC Name |

cyclododeca-1,3,5-triene |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-6H,7-12H2 |

InChI Key |

XRLIZCVYAYNXIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC=CC=CC=CCC1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1. Precursor for Dodecanedioic Acid

Cyclododeca-1,3,5-triene serves as an essential intermediate in the synthesis of dodecanedioic acid (DDDA). The process involves oxidizing this compound with an oxygen-containing reagent to produce epoxycyclododeca-5,9-diene. This compound can then be further transformed into cyclododecanol and cyclododecanone through selective reduction and rearrangement. Finally, these products are oxidized to yield DDDA, which is widely used in the production of polyamides and other polymers .

2. Polymer Production

this compound is also utilized in the production of various polymers through polymerization processes. Its structure allows for the formation of high-performance materials with unique properties. The trimerization of 1,3-butadiene to form this compound can be catalyzed using Ziegler-Natta catalysts, facilitating the creation of polymers that exhibit enhanced mechanical properties and thermal stability .

Industrial Applications

1. Use in Coatings and Adhesives

Due to its chemical properties, this compound has potential applications in the formulation of coatings and adhesives. The ability to modify its structure allows for the development of products with improved adhesion characteristics and resistance to environmental factors such as moisture and temperature changes.

2. Specialty Chemicals

this compound can be transformed into various specialty chemicals that find applications in fragrances and flavorings due to its unique odor profile. Its derivatives may also serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Synthesis of Dodecanedioic Acid

A study demonstrated an efficient method for synthesizing dodecanedioic acid from this compound using a novel oxidation route. The research highlighted that this method requires less energy compared to traditional processes while maintaining high yields of dodecanedioic acid .

Case Study 2: Polymer Properties Enhancement

Research focused on the polymerization of this compound revealed that incorporating this compound into polymer matrices significantly enhances their mechanical strength and thermal stability. The study employed various catalysts and characterized the resulting polymers through mechanical testing and thermal analysis .

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for dodecanedioic acid production | High yield with lower energy consumption |

| Polymer Production | Used in producing high-performance polymers | Enhanced mechanical properties |

| Coatings and Adhesives | Formulation component for improved adhesion | Better resistance to environmental factors |

| Specialty Chemicals | Precursor for fragrances and pharmaceuticals | Unique odor profile; versatile applications |

Chemical Reactions Analysis

Oxidation Reactions

CDT undergoes controlled oxidation to form epoxides and subsequent derivatives:

-

Epoxidation : Reaction with oxygen or air produces epoxycyclododeca-5,9-diene (ECDDD) ( ). Catalysts like molybdenum or vanadium naphthenates enhance selectivity.

-

Nitric Acid Oxidation : CDT derivatives (e.g., cyclododecanol/cyclododecanone mixtures) oxidize with nitric acid and Cu/V catalysts to dodecanedioic acid (DDDA), a nylon precursor ( ).

Isomerization

CDT exhibits sensitivity to thermal and photochemical isomerization:

-

Thermal Isomerization : Metal catalysts (e.g., Ru, Ni) promote cis-trans double bond rearrangement ( ).

-

Photochemical Isomerization : UV light induces cis-trans shifts and generates 1,2,4-trivinylcyclohexane as a minor product ( ).

Table 1: Isomerization Outcomes

| Catalyst/Stimulus | Major Product | Minor Product | Yield (%) |

|---|---|---|---|

| Ru₃(CO)₁₂ | trans-CDT | – | >80 |

| UV Light | trans-CDT | 1,2,4-Trivinylcyclohexane | <10 |

Hydrogenation

Selective hydrogenation reduces CDT’s double bonds:

-

Full Hydrogenation : Produces cyclododecane using H₂ and Pd/C ().

-

Partial Hydrogenation : Yields cyclododecene isomers depending on catalyst choice ().

Transition Metal Complexation

CDT acts as a ligand in organometallic synthesis:

-

Ruthenium Complexes : Reacts with Ru₃(CO)₁₂ to form HRu₃(CO)₉(C₁₂H₁₅) and HRu₃(CO)₉(C₁₂H₁₇) ( ).

-

Nickel Complexes : Forms π-allyl complexes during oligomerization reactions ( ).

Table 2: Metal Complex Structures

| Complex | Metal Center | Ligand Configuration | Stability |

|---|---|---|---|

| HRu₃(CO)₉(C₁₂H₁₅) | Ru₃ | Triene coordination | Air-sensitive |

| Ni(COD)₂-CDT Adducts | Ni⁰ | π-Allylic binding | Thermally stable |

Transannular Reactions

CDT undergoes intramolecular cyclization under specific conditions:

-

Acid-Catalyzed Cyclization : Forms bicyclic terpenoid analogs ( ).

-

Thermal Rearrangement : Generates fused-ring systems at elevated temperatures ().

Electrophilic Addition

The triene reacts with electrophiles (e.g., halogens, acids):

-

Halogenation : Adds Br₂ or Cl₂ across double bonds, yielding di/tri-halogenated derivatives ().

-

Epoxide Ring-Opening : ECDDD reacts with nucleophiles (e.g., H₂O, alcohols) to form diols or ethers ( ).

Oligomerization and Polymerization

CDT participates in metal-catalyzed oligomerization:

-

Butadiene Cyclotrimerization : Titanium catalysts (TiCl₄/AlCl₃) convert butadiene to CDT with >80% yield ( ).

-

Side Products : Linear dimers (e.g., n-dodeca-1,6,10-triene) form in minor amounts ( ).

Comparative Reactivity of Isomers

Isomeric configuration significantly impacts reactivity:

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key differences between Cyclododeca-1,3,5-triene and related compounds:

Key Findings:

Conjugation and Stability: Cyclododeca-1,5,9-triene’s conjugated double bonds likely enhance its stability, contributing to its environmental persistence . In contrast, the non-conjugated 1,3,5 isomer may exhibit higher reactivity, favoring polymerization or degradation. Cycloocta-1,3,5,7-tetraene’s full conjugation results in antiaromaticity, making it highly reactive and useful in photochemical studies .

The absence of data on the 1,3,5 isomer suggests lower environmental prevalence or rapid degradation.

Physical Properties: Linear trienes like (3Z)-hexa-1,3,5-triene (C₆H₈) have lower molecular weights and higher volatility compared to cyclic analogs, influencing their solubility and transport in environmental media . Estra-1,3,5(10)-triene derivatives (e.g., estradiol) are polar due to hydroxyl groups, making them soluble in alcohols and acetone but insoluble in water . Cyclododecatrienes, being non-polar, likely exhibit lipid solubility, increasing bioaccumulation risks.

Q & A

Q. What are the optimal synthetic routes for producing cyclododeca-1,3,5-triene with high purity and yield?

Methodological Answer: this compound synthesis typically involves catalytic cyclization of linear precursors (e.g., 1,5,9-dodecatriene derivatives) under controlled conditions. Key variables include catalyst selection (e.g., Ziegler-Natta or organometallic catalysts), temperature (80–120°C), and solvent polarity. For reproducibility, document catalyst loading ratios, reaction time, and purification steps (e.g., fractional distillation or chromatography). Characterization via H/C NMR and GC-MS is critical to confirm structural integrity and purity .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

Methodological Answer: Use H NMR to identify proton environments near double bonds (δ 5.2–5.8 ppm for conjugated trienes) and C NMR to assign sp carbons (δ 120–140 ppm). IR spectroscopy (C=C stretching at ~1650 cm) complements NMR data. For geometric isomers, NOESY or COSY experiments clarify spatial arrangements. Cross-validate with X-ray crystallography when crystalline derivatives are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound is limited, analogous protocols for cyclic hydrocarbons (e.g., cyclododecane) apply: use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid inhalation/contact; store in inert atmospheres. Spills require non-reactive absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the thermodynamic stability and isomerization pathways of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize geometry and calculate relative energies of isomers. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Compare computed H NMR shifts (GIAO method) with experimental data to validate models. Free energy barriers for isomerization (e.g., [1,3]-sigmatropic shifts) reveal kinetic favorability .

Q. What experimental and theoretical approaches reconcile contradictions in reported spectroscopic data for this compound conformers?

Methodological Answer: Address discrepancies by:

- Repeating experiments under standardized conditions (solvent, temperature).

- Applying dynamic NMR to detect conformational exchange (ΔG calculations).

- Cross-referencing computed chemical shifts (DFT) with experimental data. Statistical tools (e.g., principal component analysis) can cluster spectral outliers and identify systematic errors .

Q. How can mixed-methods research designs advance the study of this compound’s reactivity in polymer chemistry?

Methodological Answer: Combine quantitative kinetic studies (e.g., monitoring ring-opening metathesis polymerization rates via HPLC) with qualitative mechanistic probes (e.g., trapping intermediates using quenching agents). Triangulate data from XRD (crystal structure of metal complexes), MS (oligomer distribution), and DFT (transition state modeling) to build a cohesive reaction profile .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives for asymmetric catalysis?

Methodological Answer: Employ chiral auxiliaries or catalysts (e.g., Jacobsen’s salen complexes) during cyclization. Use chiral stationary phases in HPLC for enantiomer separation. Characterize enantiopurity via polarimetry and circular dichroism (CD). Validate absolute configuration using X-ray crystallography or Mosher ester analysis .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze discrepancies in this compound’s physical properties (e.g., melting points) across studies?

Methodological Answer: Apply ANOVA or t-tests to compare means from independent studies, accounting for variables like purity (GC-MS data) and measurement techniques (DSC vs. capillary melting points). Report confidence intervals and effect sizes. Transparently document instrumentation calibration and sample preparation protocols to enhance reproducibility .

Q. What criteria define rigorous reporting of this compound synthesis in peer-reviewed journals?

Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail catalyst preparation, reaction monitoring (TLC/GC), and purification steps.

- Provide spectral data (NMR, IR) for novel compounds in supporting information.

- Include error margins for yields and characterization metrics. Reference prior synthetic methods to contextualize innovations .

Ethical and Methodological Considerations

Q. How can researchers ensure ethical data presentation when publishing conflicting results on this compound’s environmental impact?

Methodological Answer: Disclose all raw data (e.g., ecotoxicity assays) in repositories like Zenodo. Use CONSORT-style flowcharts to outline experimental replicates and exclusions. Acknowledge funding sources and potential conflicts of interest. Collaborate with independent labs to verify contentious findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.